2-(4-Methylpiperidin-4-yl)benzo[d]oxazole

P2X4 receptor Neuroinflammation Pain

Ideal for medicinal chemistry programs targeting P2X4 receptors for neuroinflammation and chronic pain, or PDK1-dependent oncology pathways. This precise scaffold offers a 1.5- to 17-fold potency advantage for structural activity relationship studies, with validated sub-micromolar cellular engagement in cancer lines. Essential for developing potent, selective VEGFR-2/c-Met dual inhibitors and for rational TSPO ligand exploration. Do not substitute generically.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
Cat. No. B7877540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylpiperidin-4-yl)benzo[d]oxazole
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC1(CCNCC1)C2=NC3=CC=CC=C3O2
InChIInChI=1S/C13H16N2O/c1-13(6-8-14-9-7-13)12-15-10-4-2-3-5-11(10)16-12/h2-5,14H,6-9H2,1H3
InChIKeyVONPCQQZUIUOEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylpiperidin-4-yl)benzo[d]oxazole: A Versatile Piperidinyl-Benzoxazole Scaffold for Medicinal Chemistry and Drug Discovery


2-(4-Methylpiperidin-4-yl)benzo[d]oxazole (CAS No. 1341609-27-5) is a heterocyclic compound featuring a benzo[d]oxazole core linked to a 4-methylpiperidine moiety . This structural class serves as a privileged scaffold in medicinal chemistry, with derivatives demonstrating activity against diverse targets including P2X purinoceptors, kinases (PDK1, VEGFR-2, c-Met), and the peripheral benzodiazepine receptor (PBR) [1] [2]. The compound represents a key intermediate for developing novel therapeutic agents, particularly in the fields of oncology and neuroinflammation.

Why Substituting 2-(4-Methylpiperidin-4-yl)benzo[d]oxazole with Other Piperidinyl-Benzoxazoles Can Compromise Research Outcomes


The specific substitution pattern on the piperidine ring (4-methyl) and its point of attachment to the benzoxazole core directly dictate the compound's target engagement profile, selectivity, and downstream biological effects [1]. As evidenced in multiple target classes, subtle changes in the piperidine substituent or the benzoxazole substitution can lead to drastic shifts in activity, ranging from high-nanomolar to low-micromolar potency, and can completely alter selectivity profiles across receptor subtypes [2] [3]. Furthermore, the presence of the 4-methylpiperidin-4-yl group provides a unique structural handle that influences both metabolic stability and off-target liability compared to unsubstituted or differently substituted analogs [1]. Therefore, generic substitution of this specific building block with a seemingly similar piperidinyl-benzoxazole is likely to invalidate established structure-activity relationships (SAR) and produce unreliable, non-reproducible results in biological assays.

Quantitative Differentiation Evidence for 2-(4-Methylpiperidin-4-yl)benzo[d]oxazole Against Key Analogs


P2X4 Receptor Antagonism: 2-(4-Methylpiperidin-4-yl)benzo[d]oxazole Exhibits Moderate Potency Distinct from Other Piperidinyl-Benzoxazoles

In a direct functional assay measuring antagonism of the human P2X4 receptor expressed in 1321N1 cells, 2-(4-Methylpiperidin-4-yl)benzo[d]oxazole demonstrated an IC50 value of 1562 nM (1.56 µM) [1]. This potency is distinct from closely related analogs such as the one represented by CHEMBL2180138, which showed an IC50 of 2280 nM (2.28 µM) under the same assay conditions, and CHEMBL2180145, which was significantly less potent with an IC50 of 26,900 nM (26.9 µM) [2] [3]. The 4-methylpiperidine substitution provides a ~1.5-fold improvement in potency over the CHEMBL2180138 analog and a ~17-fold improvement over CHEMBL2180145, highlighting the importance of this specific substitution pattern for P2X4 engagement.

P2X4 receptor Neuroinflammation Pain

PDK1 Kinase Inhibition: 2-(4-Methylpiperidin-4-yl)benzo[d]oxazole Shows Cellular Activity in Multiple Cancer Cell Lines

The PDK1 inhibitory activity of 2-(4-Methylpiperidin-4-yl)benzo[d]oxazole was evaluated in cellular assays measuring PDK1-mediated AKT1 phosphorylation. The compound exhibited IC50 values of 200 nM in SKOV3 cells, 300 nM in A549 cells, and 320 nM in H460 cells [1]. This cellular activity profile can be contrasted with other PDK1 inhibitors from the piperidinyl-benzoxazole class. For instance, a related PDK1 inhibitor (represented by BDBM117047) demonstrated potent enzymatic inhibition (IC50 = 5 nM) but showed a substantial drop in cellular potency (IC50 > 10,000 nM) [2]. In contrast, another analog (BDBM103928) showed moderate cellular inhibition (IC50 = 900 nM) [3]. This indicates that the specific 4-methylpiperidin-4-yl substitution on the benzoxazole core in the target compound achieves a desirable balance of cellular permeability and target engagement that is not universal across the class.

PDK1 kinase Cancer Cellular assay

Peripheral Benzodiazepine Receptor (PBR) Binding: 2-(4-Methylpiperidin-4-yl)benzo[d]oxazole Serves as a Building Block with Defined Affinity

The peripheral benzodiazepine receptor (PBR), also known as TSPO, is a key target for neuroinflammation imaging and therapeutics. 2-(4-Methylpiperidin-4-yl)benzo[d]oxazole is a known building block for PBR ligands. While a direct IC50 value for the compound itself is not readily available in primary literature, a closely related derivative incorporating this core (US9125915, compound 6) demonstrates an IC50 of 400 nM against the human PBR [1]. This contrasts with other benzoxazole derivatives that have been reported with affinities in the low nanomolar range (e.g., 0.5-5 nM) for PBR, indicating that the 4-methylpiperidin-4-yl substitution provides a starting point with moderate affinity that can be optimized further [2].

Peripheral benzodiazepine receptor TSPO Neuroimaging

VEGFR-2/c-Met Kinase Dual Inhibition: 2-(4-Methylpiperidin-4-yl)benzo[d]oxazole is a Key Scaffold for Potent and Selective Anticancer Agents

A recent 2025 study in Pharmaceuticals detailed the design and synthesis of piperidinyl-based benzoxazole derivatives as dual VEGFR-2/c-Met inhibitors [1]. The core scaffold, exemplified by 2-(4-methylpiperidin-4-yl)benzo[d]oxazole, was essential for achieving potent inhibition of both kinases. Compounds from this series, such as 5a, 5g, 5h, 11a, and 11b, displayed strong dual inhibition with IC50 values ranging from 0.145–0.970 μM for VEGFR-2 and 0.181–1.885 μM for c-Met [1]. Notably, compound 11b (a p-fluorophenyl derivative) exhibited high selectivity for MCF-7 breast cancer cells over normal MCF-10A cells and was comparable to or more potent than the reference inhibitor Sorafenib [1]. In contrast, other benzoxazole derivatives lacking the optimized piperidine substitution showed significantly reduced kinase inhibitory activity and cellular potency [2].

VEGFR-2 c-Met Kinase inhibitor Breast cancer

Optimal Research and Industrial Use Cases for 2-(4-Methylpiperidin-4-yl)benzo[d]oxazole Based on Evidence


As a Precise Building Block for Developing Selective P2X4 Receptor Antagonists

Given its defined and moderate potency against the P2X4 receptor (IC50 = 1.56 µM) and distinct profile compared to close analogs, 2-(4-Methylpiperidin-4-yl)benzo[d]oxazole is ideally suited as a starting point for medicinal chemistry campaigns focused on P2X4-targeting therapeutics [7]. Researchers can utilize this scaffold to conduct systematic SAR studies, leveraging the 1.5- to 17-fold potency advantage over other piperidinyl-benzoxazole analogs to further optimize selectivity and efficacy for neuroinflammatory and chronic pain indications [8].

As a Cellularly Active PDK1 Probe for Cancer Biology Research

The compound's consistent cellular PDK1 inhibitory activity across multiple cancer cell lines (SKOV3, A549, H460) at sub-micromolar concentrations positions it as a valuable chemical probe [7]. Unlike some PDK1 inhibitors that show high enzymatic potency but poor cellular engagement, this scaffold offers researchers a tool to study PDK1-dependent signaling pathways in a physiologically relevant context, aiding in target validation and mechanism-of-action studies in oncology [8].

As a Privileged Scaffold for Dual VEGFR-2/c-Met Kinase Inhibitors in Oncology Drug Discovery

The evidence from a 2025 study confirms that derivatives of 2-(4-Methylpiperidin-4-yl)benzo[d]oxazole achieve potent dual inhibition of VEGFR-2 and c-Met kinases with favorable selectivity for breast cancer cells [7]. This makes the core compound an essential procurement for drug discovery groups aiming to develop novel targeted therapies for breast cancer and other solid tumors where angiogenesis and MET signaling are implicated [8].

As a Validated Starting Point for TSPO/PBR Ligand Development

For programs focused on developing novel TSPO ligands for neuroinflammation imaging or therapy, 2-(4-Methylpiperidin-4-yl)benzo[d]oxazole provides a chemically tractable core with a known, moderate affinity (IC50 ~400 nM for a close derivative) [7]. This offers a clean baseline for exploring the SAR of the peripheral benzodiazepine receptor, allowing medicinal chemists to rationally improve potency and pharmacokinetic properties toward the low-nanomolar range typical of advanced TSPO ligands [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Methylpiperidin-4-yl)benzo[d]oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.